molecular formula C13H13FN4O2S B2554707 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone CAS No. 2189500-12-5

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone

Cat. No. B2554707
CAS RN: 2189500-12-5
M. Wt: 308.33
InChI Key: JFPRLOCVUXZYQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves exploiting the biological potential of the 1,3,4-thiadiazole ring. The process involves mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .

Scientific Research Applications

Mechanism of Action

The specific biological activity of a compound depends on its interaction with biological targets, which can be proteins, enzymes, or receptors. The interaction can lead to changes in the function of these targets, affecting various biochemical pathways and resulting in certain cellular effects .

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, determines the bioavailability of a compound. These properties can be influenced by various factors, including the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition .

The action of a compound can also be influenced by environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with targets, and its overall efficacy .

properties

IUPAC Name

(5-fluoropyridin-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O2S/c14-10-5-9(6-15-7-10)12(19)18-3-1-11(2-4-18)20-13-17-16-8-21-13/h5-8,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPRLOCVUXZYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine

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